molecular formula C24H54P2Pd B044361 Bis(tri-tert-butylphosphine)palladium(0) CAS No. 53199-31-8

Bis(tri-tert-butylphosphine)palladium(0)

Cat. No.: B044361
CAS No.: 53199-31-8
M. Wt: 511.1 g/mol
InChI Key: MXQOYLRVSVOCQT-UHFFFAOYSA-N
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Description

Bis(tri-tert-butylphosphine)palladium(0): is a palladium complex with the chemical formula C24H54P2Pd . It is a widely used catalyst in organic synthesis, particularly in cross-coupling reactions. The compound is known for its high stability and efficiency, making it a valuable tool in various chemical processes.

Scientific Research Applications

Chemistry: Bis(tri-tert-butylphosphine)palladium(0) is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. Its high stability and reactivity make it suitable for a wide range of chemical transformations .

Biology and Medicine: In biological and medicinal chemistry, the compound is used to synthesize complex molecules, including potential drug candidates. Its ability to facilitate the formation of intricate molecular structures makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, Bis(tri-tert-butylphosphine)palladium(0) is used in the production of fine chemicals, polymers, and advanced materials. Its role as a catalyst in various coupling reactions is crucial for the efficient and sustainable production of these materials .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is advised to wear protective gloves, clothing, and eye/face protection when handling this compound. It should be used only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(tri-tert-butylphosphine)palladium(0) typically involves the reaction of a palladium precursor with tri-tert-butylphosphine. One common method is to dissolve [Pd(allyl)Cl]2 in dry acetonitrile and add tri-tert-butylphosphine under an inert atmosphere. The reaction mixture is stirred for several hours, resulting in the formation of Bis(tri-tert-butylphosphine)palladium(0) as a solid product .

Industrial Production Methods: In industrial settings, the production of Bis(tri-tert-butylphosphine)palladium(0) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in specialized facilities equipped to handle sensitive and reactive chemicals.

Chemical Reactions Analysis

Types of Reactions: Bis(tri-tert-butylphosphine)palladium(0) is primarily used in various cross-coupling reactions, including:

  • Suzuki Coupling
  • Stille Coupling
  • Negishi Coupling
  • Heck Reaction
  • Buchwald-Hartwig Amination

Common Reagents and Conditions: These reactions often involve the use of aryl halides and organometallic reagents such as boronic acids, stannanes, or zinc reagents. The reactions are typically carried out under inert conditions, with solvents like toluene, DMF, or acetonitrile .

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • Tris(dibenzylideneacetone)dipalladium(0)
  • Palladium(II) acetate
  • Bis(diphenylphosphino)ferrocene palladium(II) dichloride

Uniqueness: Bis(tri-tert-butylphosphine)palladium(0) is unique due to its high thermal stability and reactivity. The bulky tri-tert-butylphosphine ligands provide steric protection to the palladium center, enhancing its stability and making it suitable for high-temperature reactions. This distinguishes it from other palladium catalysts, which may not offer the same level of stability and efficiency .

Properties

IUPAC Name

palladium;tritert-butylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQOYLRVSVOCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370359
Record name Bis(tri-tert-butylphosphine)palladium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53199-31-8
Record name Bis(tri-tert-butylphosphine)palladium(0)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tri-tert-butylphosphine)palladium(0)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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